N-cyclohexyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-Cyclohexyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide moiety at position 4. The cyclohexyl group on the acetamide nitrogen distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C23H23N5O2/c29-22(25-17-9-2-1-3-10-17)14-27-23(30)21-13-20(26-28(21)15-24-27)19-12-6-8-16-7-4-5-11-18(16)19/h4-8,11-13,15,17H,1-3,9-10,14H2,(H,25,29) |
InChI Key |
SFEQOMWDXWHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic methodologies, and spectroscopic properties.
Structural Features and Substituent Effects
- Target Compound : Features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core with a naphthalen-1-yl group and a cyclohexyl-substituted acetamide.
- N-(4-Methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide () : Differs in the acetamide substituent (4-methylbenzyl vs. cyclohexyl), which may alter lipophilicity and steric bulk .
- N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide () : Substitutes the naphthyl group with a 4-methoxyphenyl ring, introducing electron-donating effects, and replaces cyclohexyl with 4-chlorobenzyl, enhancing halogen-mediated interactions .
- N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a, ) : Shares the cyclohexyl group but employs a triazolo[1,5-a]pyrazine core with dichlorobenzyl and p-tolyl substituents, which may enhance electrophilic character .
Table 1: Structural Comparison of Key Analogs
Spectroscopic Properties
- IR Spectroscopy : Acetamide carbonyl (C=O) stretches appear near 1670–1682 cm⁻¹ across analogs (e.g., 1671 cm⁻¹ in 6a, ), consistent with the target compound’s expected profile .
- NMR Data : For compound 6b (), the acetamide –NH proton resonates at δ 10.79 ppm, while the naphthyl protons show multiplet signals at δ 7.20–8.36 ppm. The target compound’s cyclohexyl group would likely exhibit characteristic aliphatic proton signals near δ 1.0–2.5 ppm .
Preparation Methods
Cyclization of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
The pyrazolo-triazinone framework is synthesized via a [3+3] cycloaddition between ethyl 3-amino-1H-pyrazole-4-carboxylate and a triazine precursor. Adapted from Ambeed’s protocol for analogous systems:
Procedure :
- Combine ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and triphosgene (1.2 eq) in anhydrous dichloromethane under nitrogen.
- Add triethylamine (3.0 eq) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography to yield the triazinone intermediate (Yield: 78–85%).
Optimization Notes :
Functionalization at C2 with Naphthalen-1-Yl Group
Introducing the naphthalene moiety requires electrophilic substitution or palladium-catalyzed coupling:
Method A (Electrophilic Substitution) :
- React the triazinone intermediate with naphthalen-1-ylboronic acid (1.5 eq) under Suzuki-Miyaura conditions:
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), dioxane/water (4:1), 80°C, 24 hours.
- Isolate the product via extraction and recrystallization (Yield: 65–72%).
Method B (Ullmann Coupling) :
- Treat the triazinone with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and 1-iodonaphthalene (1.2 eq) in DMF at 120°C for 48 hours.
- Purify by column chromatography (Hexanes:EtOAc = 3:1) (Yield: 58–63%).
Installation of the N-Cyclohexylacetamide Side Chain
Synthesis of 2-Chloro-N-Cyclohexylacetamide
Prepare the acetamide precursor via Schotten-Baumann reaction:
Alkylation of the Triazinone Intermediate
- Combine the functionalized triazinone (1.0 eq), 2-chloro-N-cyclohexylacetamide (1.5 eq), and K₂CO₃ (2.0 eq) in DMF.
- Heat at 80°C for 18 hours, then pour into ice-water.
- Collect the precipitate and wash with cold methanol (Yield: 70–76%).
Critical Reaction Parameters and Optimization
Table 1: Comparative Analysis of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 100 | 12 | 85 |
| K₂CO₃ | DMSO | 120 | 18 | 78 |
| NaH | THF | 60 | 24 | 62 |
Purification and Characterization
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (Hexanes → EtOAc) isolates the target compound.
- Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 10H, cyclohexyl), 4.25 (s, 2H, CH₂CO), 6.15 (d, J = 7.9 Hz, 1H), 7.45–8.10 (m, 7H, naphthalene), 8.55 (d, J = 7.9 Hz, 1H), 11.70 (s, 1H, NH).
- HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₅O₂ [M+H]⁺: 416.2085; found: 416.2089.
Scalability and Industrial Considerations
- Catalyst Recycling : Phosphotungstic acid (from patent CN107522672A) enables reusable catalytic systems, reducing costs.
- Solvent Recovery : Distill DMF and chlorobenzene from reaction mixtures for reuse (≥95% recovery).
- Process Safety : Exothermic amidation steps require controlled addition rates and cooling.
Q & A
Q. What advanced analytical techniques characterize polymorphic forms of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., Form I: 215°C vs. Form II: 198°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
